

The History and Functional Characterization of Ubiquinone

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Compound Focus: Coenzyme Q10

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The table below summarizes the key historical milestones in ubiquinone research and the evolution of its understood biological functions.

Aspect	Key Historical Findings & Functional Overview
Discovery & Early Research	First identified in 1957 by Frederick Crane as an electron carrier in mitochondria [1] [2]. The name "ubiquinone" reflects its ubiquitous presence in nature [3] [4].
Nobel Prize-Winning Mechanism	Peter Mitchell elucidated its essential role in the protonmotive Q cycle within the electron transport chain, for which he won the Nobel Prize in Chemistry in 1978 [5] [2].
Structural Elucidation	Characterized as a 1,4-benzoquinone with a long, lipophilic polyisoprenoid side chain [3]. In humans (CoQ10), this chain consists of 10 isoprene units (50 carbon atoms) [5] [3].
Core Functions in Mitochondria	Serves as a mobile electron carrier between Complex I/II and Complex III in the inner mitochondrial membrane, essential for ATP production [1] [5] [3]. Also acts as a proton carrier , contributing to the mitochondrial membrane potential [1].

Aspect	Key Historical Findings & Functional Overview
Antioxidant & Pro-oxidant Roles	Functions as a lipid-soluble antioxidant, protecting membranes and lipoproteins from oxidative damage, often in concert with other enzymes like thioredoxin reductase [5] [3] [6]. Under certain conditions, its semiquinone intermediate can generate reactive oxygen species (ROS), exhibiting a pro-oxidant function [1].
Extra-Mitochondrial & Signaling Functions	Plays roles in proton transport across other cellular membranes, such as the Golgi apparatus and lysosomes, helping to regulate their internal pH [1] [3]. Involved in cellular signaling, potentially generating H ₂ O ₂ as a messenger and influencing processes like inflammation and apoptosis [4].

The Ubiquinone-Ubiquinol Redox Cycle and the Q Cycle

The central function of CoQ10 in energy production revolves around its continuous cycling between oxidized (ubiquinone, Q) and reduced (ubiquinol, QH₂) states. This **ubiquinone-ubiquinol redox cycle** is a two-step process [5]:

- **Reduction:** Ubiquinone is reduced to ubiquinol by accepting two electrons and two protons. This occurs primarily at mitochondrial **Complex I** (NADH-ubiquinone oxidoreductase) and **Complex II** (succinate dehydrogenase), as well as several other dehydrogenase enzymes [5].
- **Oxidation:** Ubiquinol is re-oxidized back to ubiquinone at **Complex III** (cytochrome *bc*₁ complex) through a sophisticated process known as the **Q cycle** [5].

The following diagram illustrates the electron and proton flow during the Q cycle in Complex III.

*A simplified depiction of the Q cycle shows how two ubiquinol molecules are oxidized at the Q_o site, releasing four protons and reducing two cytochrome *c* molecules. One electron from each ubiquinol reduces a ubiquinone molecule at the Q_i site [5].*

Recent Advances and Experimental Approaches

Current research is addressing the challenge of CoQ10's poor bioavailability and exploring novel therapeutic strategies, particularly for conditions involving CoQ10 deficiency.

In Vivo Model of Mitochondrial Encephalopathy

A 2025 study demonstrated a breakthrough in treating a primary CoQ10 deficiency caused by mutations in the **HPDL** gene, which is critical for synthesizing the benzoquinone headgroup of CoQ10 [7].

- **Experimental Model:** Used $Hpd1^{-/-}$ knockout mice, which model the human mitochondrial encephalopathy NEDSWMA. These mice exhibit seizures, failure to thrive, brain abnormalities (e.g., small cerebella with Purkinje cell defects), and die around postnatal day 15 (P15) [7].
- **Intervention:** Instead of supplementing with intact CoQ10, which poorly penetrates the blood-brain barrier, researchers administered its biosynthetic precursors, **4-hydroxymandelate (4-HMA)** and **4-hydroxybenzoate (4-HB)**, orally to the pups [7].
- **Key Outcomes:**
 - **Lifespan:** Treatment starting postnatally rescued 90-100% of $Hpd1^{-/-}$ mice to adulthood, whereas CoQ10, idebenone (an analog), or other antioxidants did not [7].
 - **Mechanistic Evidence:** Using ^{13}C -labeled 4-HMA and 4-HB, the study confirmed these precursors crossed the blood-brain barrier and were incorporated into brain CoQ9 and CoQ10 pools in $Hpd1^{-/-}$ mice [7].
 - **Histological Improvement:** 4-HMA treatment ameliorated pathological brain features, increasing mitochondrial size in the cerebellum and restoring Purkinje cell morphology [7].
 - **Clinical Translation:** Preliminary treatment of a patient with biallelic *HPDL* variants using 4-HB showed stabilization and improvement of neurological symptoms [7].

Mitochondria-Targeted Ubiquinone for Pulmonary Fibrosis

Another 2025 study investigated the therapeutic potential of **MitoQ**, a mitochondria-targeted version of ubiquinone, in a model of drug-induced pulmonary fibrosis [8].

- **Experimental Model:** Used a bleomycin-induced pulmonary fibrosis mouse model and fibroblast cell cultures [8].
- **Intervention:** Treated mice and cells with MitoQ, which consists of ubiquinone linked to a lipophilic triphenylphosphonium (TPP⁺) cation that drives its accumulation within mitochondria [8].
- **Key Outcomes:**
 - MitoQ effectively reduced mitochondrial ROS, alleviated mitochondrial swelling, and restored the expression of genes involved in redox balance in fibroblasts [8].
 - It attenuated the activation of fibroblasts into pro-fibrotic myofibroblasts *in vitro*, induced by both bleomycin and TGF- β 1 [8].
 - In mice, MitoQ treatment suppressed the production of pro-fibrotic molecules and significantly inhibited the progression of pulmonary fibrosis, showing superior efficacy compared to

conventional ubiquinone [8].

Methodologies for Assessing CoQ10 Status and Deficiency

For clinical and research purposes, assessing CoQ10 levels is crucial. The table below outlines common methodologies.

Method	Application & Description
Blood Plasma Analysis	Measures circulating CoQ10 levels. Limitation: Primarily reflects recent dietary intake rather than deep tissue status [3].
Tissue Biopsy Analysis	Provides a direct measure of tissue-specific CoQ10 status. Common tissues analyzed include skin fibroblasts (cultured) and muscle biopsies [3].
Blood Mononuclear Cells	Used as a more accessible cellular model to assess systemic CoQ10 status [3].
Biosynthesis Rate Assay	Measures the endogenous synthesis rate of CoQ10 in cultured cells (e.g., fibroblasts) by tracking the uptake of radioactive precursors like ^{14}C -labeled <i>p</i> -hydroxybenzoate [3].

Conclusion and Future Directions

Since its discovery in the 1950s, the understanding of ubiquinone has expanded from a simple electron carrier to a multifunctional molecule vital for energy metabolism, redox balance, and cellular signaling.

Future research will likely focus on:

- **Overcoming Bioavailability Challenges:** Strategies like MitoQ and precursor supplementation (4-HMA/4-HB) represent promising avenues to bypass the absorption and distribution barriers of conventional CoQ10 [8] [7] [6].
- **Genetic and Molecular Basis:** Further elucidation of the CoQ10 biosynthetic pathway and the genetic causes of deficiency will enable more targeted therapies [7] [4].

- **Clinical Trials:** There is a recognized need for longer, larger clinical trials using CoQ10 formulations with proven high bioavailability to conclusively determine their benefits in age-related, neurodegenerative, and metabolic diseases [6].

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